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molecular formula C12H9F3N2O B8303317 2-Pyrazinemethanol, 5-[4-(trifluoromethyl)phenyl]-

2-Pyrazinemethanol, 5-[4-(trifluoromethyl)phenyl]-

Cat. No. B8303317
M. Wt: 254.21 g/mol
InChI Key: ZXIJLNKEBVQMMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07115611B2

Procedure details

0.585 g (2.07 mmol) of the above synthesized 5-(4-trifluoromethyl-phenyl)-pyrazine-2-carboxylic acid methyl ester in 10 ml of abs. THF was cooled down to −30° C. and reacted with 5.18 ml of DIBAL-H-solution (1.2 M in toluene, 3 eq.) for 10 min. The reaction was warmed up during 2.5 h to 10° C. and stirred 1 h at RT. Careful quenching at 0° C. with saturated NaCl solution, twofold extraction with ether, washing with brine, drying over sodium sulfate, and evaporation of the solvents left a crude product which was purified by flash chromatography (SiO2, heptane/AcOEt=4/1) to deliver finally 0.325 g of the title compound as yellow solid.
Name
5-(4-trifluoromethyl-phenyl)-pyrazine-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.18 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:10]=[N:9][C:8]([C:11]2[CH:16]=[CH:15][C:14]([C:17]([F:20])([F:19])[F:18])=[CH:13][CH:12]=2)=[CH:7][N:6]=1)=O.CC(C[AlH]CC(C)C)C>C1COCC1>[F:20][C:17]([F:18])([F:19])[C:14]1[CH:13]=[CH:12][C:11]([C:8]2[N:9]=[CH:10][C:5]([CH2:3][OH:2])=[N:6][CH:7]=2)=[CH:16][CH:15]=1

Inputs

Step One
Name
5-(4-trifluoromethyl-phenyl)-pyrazine-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1=NC=C(N=C1)C1=CC=C(C=C1)C(F)(F)F
Step Two
Name
Quantity
5.18 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred 1 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed up during 2.5 h to 10° C.
CUSTOM
Type
CUSTOM
Details
Careful quenching at 0° C. with saturated NaCl solution
EXTRACTION
Type
EXTRACTION
Details
extraction with ether
WASH
Type
WASH
Details
washing with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over sodium sulfate, and evaporation of the solvents
WAIT
Type
WAIT
Details
left a crude product which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (SiO2, heptane/AcOEt=4/1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
FC(C1=CC=C(C=C1)C=1N=CC(=NC1)CO)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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